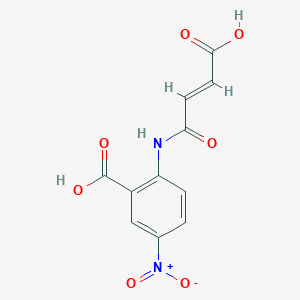

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid

Description

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a conjugated enamide-linked carboxypropyl group at the 2-position. These compounds are typically synthesized via acylation of 2-amino-5-nitrobenzoic acid with acyl chlorides or anhydrides, followed by purification via chromatography or recrystallization . The nitro group at the 5-position and the amide linkage at the 2-position are critical for electronic and steric interactions, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPTXYQMIDPGEW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with acrylamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxyprop-2-enamido group can be hydrogenated to form the corresponding amine.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-(3-Carboxyprop-2-enamido)-5-aminobenzoic acid.

Reduction: Formation of 2-(3-Aminoprop-2-enamido)-5-nitrobenzoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxyprop-2-enamido group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activities.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of 5-Nitrobenzoic Acid Derivatives

Notes:

- Solubility: The carboxyprop-enamido group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., butyramido in or morpholino in ).

- Melting Point : Estimated based on trends: electron-withdrawing groups (e.g., nitro) increase melting points, while flexible chains (e.g., butyramido) lower them .

Target Compound Hypotheses :

- The conjugated enamide group may enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, similar to indole-containing analogs in .

- Potential applications in channel modulation (cf. ) or anticancer drug development (cf. ).

Spectroscopic Characterization

- IR Spectroscopy: Expected peaks for the target compound include: ~3430 cm⁻¹ (N–H stretch, amide) . ~1700–1650 cm⁻¹ (C=O stretches: carboxylic acid and amide) . ~1530 cm⁻¹ (asymmetric NO₂ stretch) .

- ¹H NMR : Distinct signals for the enamide proton (δ ~6.5–7.5 ppm, conjugated double bond) and carboxylic acid proton (δ ~11–12 ppm) .

Biological Activity

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid is a chemical compound that has garnered attention for its potential biological activities. This compound, with a CAS number of 1807940-70-0, is structurally characterized by its nitro group and carboxyprop-enamido side chain, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities . Studies have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, assays conducted on breast and colon cancer cell lines showed reduced cell viability upon treatment with the compound, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival. Further studies are required to clarify these mechanisms.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various strains | |

| Anticancer | Inhibits proliferation in cell lines |

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial activity of this compound, the compound was tested against standard bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, showing significant inhibition at concentrations as low as 50 µg/mL. The results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Case Study: Anticancer Activity Assessment

Another study focused on the anticancer potential of this compound involved treating human breast cancer cells (MCF-7) with varying concentrations of this compound. Cell viability assays indicated a dose-dependent decrease in cell survival, with IC50 values around 25 µM after 48 hours of treatment. These findings support further investigation into its role as a potential anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.